molecular formula C11H8FN B1586118 2-Fluoro-3-phenylpyridine CAS No. 361147-22-0

2-Fluoro-3-phenylpyridine

Cat. No. B1586118
M. Wt: 173.19 g/mol
InChI Key: YSVOLINPRQFGOB-UHFFFAOYSA-N
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Description

2-Fluoro-3-phenylpyridine is a chemical compound with the molecular formula C11H8FN . It has a molecular weight of 173.19 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Fluoro-3-phenylpyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-phenylpyridine is characterized by the presence of a fluorine atom and a phenyl group attached to a pyridine ring .


Physical And Chemical Properties Analysis

2-Fluoro-3-phenylpyridine is a solid substance . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Synthesis and Fluorescence Enhancement

  • Palladium-Catalyzed C-H Fluorosilylation: 2-Phenylpyridines, including 2-fluoro-3-phenylpyridine derivatives, undergo a novel C-H fluorosilylation process. This reaction, catalyzed by palladium, yields fluorosilylated products that show stronger fluorescence than corresponding silafluorene derivatives, indicating potential applications in materials science and fluorescence technologies (Xiao et al., 2014).

2. Medical Imaging Applications

  • Positron Emission Tomography (PET): Fluorine-18 labelled fluoropyridines, including compounds like 2-fluoro-3-phenylpyridine, are increasingly used in PET imaging. The selective introduction of fluorine-18 into specific positions on the pyridine ring enhances the stability and potential of these radiotracers for medical diagnostics (Carroll et al., 2007).

3. Phosphorescence and Fluoride Sensing

  • Dual Phosphorescence Emission: BMes2-functionalized 2-phenylpyridine cyclometalated Pt(II) complexes, potentially including 2-fluoro-3-phenylpyridine derivatives, exhibit dual phosphorescence emission. This unusual property is used in fluoride titration experiments, suggesting applications in sensing technologies (Ko et al., 2013).

4. Antagonists for A3 Adenosine Receptors

  • Synthesis and Receptor Docking: 3,5-Diacyl-2,4-dialkyl-6-phenylpyridine derivatives, a category that includes 2-fluoro-3-phenylpyridine analogs, have been synthesized and found to be selective antagonists at human and rat A3 adenosine receptors. This implies potential applications in the development of pharmaceuticals targeting these receptors (Li et al., 1999).

5. Catalytic and Synthetic Chemistry

  • Novel Synthesis of 4-fluoropyridines: 2-Fluoroallylic alcohols, which can be derived from 2-fluoro-3-phenylpyridine, are used in a novel synthetic pathway to produce 4-fluoropyridines. This method involves several rearrangements and is significant for the synthesis of complex organic molecules (Wittmann et al., 2006).

6. Development of Cognition Enhancers

  • Synthesis of Cognition Enhancing Drugs: Efficient functionalization of 2-fluoro-4-methylpyridine, a compound related to 2-fluoro-3-phenylpyridine, has been used to synthesize cognition enhancer drug candidates. This showcases the potential of such compounds in the development of neuroactive drugs (Pesti et al., 2000).

Safety And Hazards

2-Fluoro-3-phenylpyridine is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305, P351, and P338 are also provided .

properties

IUPAC Name

2-fluoro-3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVOLINPRQFGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376445
Record name 2-fluoro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-phenylpyridine

CAS RN

361147-22-0
Record name 2-fluoro-3-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Alyar, S Alyar - 2017 - ijiset.com
In this paper, we present a theoretical investigation of the electronic and NLO properties such as global minimum energy, electric dipole moment (μ), first static polarizability (α), …
Number of citations: 1 ijiset.com
H Xiong, AT Hoye, KH Fan, X Li, J Clemens… - Organic …, 2015 - ACS Publications
… formation and subsequent fluorination occurred exclusively para to the existing substituent (ie, 2-fluoro-5-phenylpyridine 3g was isolated in 84% yield, and 2-fluoro-3-phenylpyridine …
Number of citations: 60 pubs.acs.org
E Archer - 2012 - opencommons.uconn.edu
… known masses of n-tetradecane and 2-fluoro-3phenylpyridine was prepared and the response ratio was calculated for n-tetradecane:2fluoro-3-phenylpyridine. A solution of 1 mmol of 3-…
Number of citations: 3 opencommons.uconn.edu
V Bonnet, F Mongin, F Trecourt, G Breton, F Marsais… - Synlett, 2002 - thieme-connect.com
… 5-Bromo-2-fluoro-3-phenylpyridine(2c) starting from 3,5-dibromo-2-fluoropyridine and using iodobenzene (eluent: CH 2 Cl 2 ). Yield: 58%; 1 H NMR (CDCl 3 ) δ 7.4 (m, 5 H, Ph), 7.9 (…
Number of citations: 55 www.thieme-connect.com
G Lv, Q Shi, T Zhang, J Li, J Kalashova, Y Long… - European Journal of …, 2023 - Elsevier
… Compound 12 g (110 mg, 41%) as an off-white solid was synthesized from 2-fluoro-3-phenylpyridine (150 mg, 0.86 mmol, 1.0 equiv) and 3,5-dimethoxyphenol (150 mg, 1 mmol, 1.2 …
Number of citations: 4 www.sciencedirect.com

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